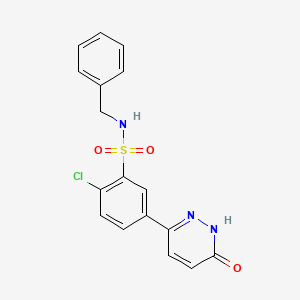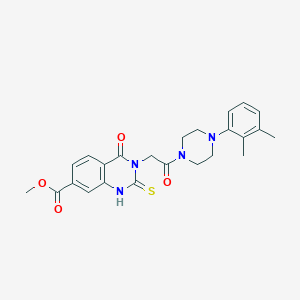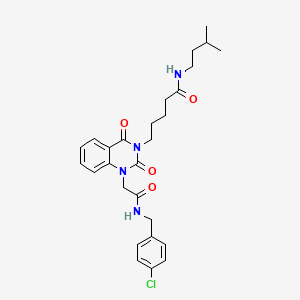![molecular formula C22H23ClN6O2S B11281179 1-{4-[4-(4-Chlorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11281179.png)
1-{4-[4-(4-Chlorophenyl)piperazino]-4-oxobutyl}-4-methylthieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex heterocyclic molecule with a unique structure. Let’s break it down:
- The core structure consists of a thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine scaffold.
- Attached to this core, we have a 4-oxobutyl group and a piperazine ring.
- The 4-chlorophenyl substituent further enhances its complexity.
- The compound’s intricate structure suggests potential biological activity and applications.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I can provide some general insights:
- The synthesis likely involves cyclization reactions, possibly starting from readily available precursors.
- Key steps may include the formation of the thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidine core and subsequent functionalization.
- Industrial production methods would require scalability and cost-effectiveness.
Chemical Reactions Analysis
- Reactions this compound might undergo:
- Oxidation: Oxidative processes could modify the 4-oxobutyl group or the phenyl ring.
- Reduction: Reduction of the carbonyl group or other functional groups.
- Substitution: Replacing the chlorine atom or other substituents.
- Common reagents and conditions would depend on the specific reaction, but standard organic chemistry tools apply.
- Major products would vary based on the reaction pathway chosen.
Scientific Research Applications
Chemistry: Investigating its reactivity, stability, and potential as a building block for other compounds.
Biology: Exploring its interactions with biological macromolecules (enzymes, receptors, etc.).
Medicine: Assessing its pharmacological properties (e.g., anti-inflammatory, antiviral, or anticancer effects).
Industry: Evaluating its use in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available.
- We can speculate that it might interact with cellular targets, affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
- Similar compounds could include other thieno[2,3-E][1,2,4]triazolo[4,3-A]pyrimidines or piperazine derivatives.
- Highlighting its uniqueness would involve emphasizing its specific structural features and potential applications.
Remember that due to the compound’s complexity, detailed information might be proprietary or limited Researchers would need to explore this compound further to uncover its full potential
Properties
Molecular Formula |
C22H23ClN6O2S |
|---|---|
Molecular Weight |
471.0 g/mol |
IUPAC Name |
12-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
InChI |
InChI=1S/C22H23ClN6O2S/c1-26-21(31)20-17(9-14-32-20)29-18(24-25-22(26)29)3-2-4-19(30)28-12-10-27(11-13-28)16-7-5-15(23)6-8-16/h5-9,14H,2-4,10-13H2,1H3 |
InChI Key |
JMTPUQULYBWDMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(4-bromophenyl)-1H-pyrazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11281106.png)
![Methyl 5-methyl-7-(3-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11281108.png)
![3-benzyl-4-methyl-9-(pyridin-3-yl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11281110.png)

![2-Methoxyethyl 7-(3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11281116.png)
![[5-(thiophen-2-yl)-1H-pyrazol-3-yl][4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B11281117.png)
![2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11281127.png)
![Ethyl 6-[(4-benzylpiperidin-1-yl)methyl]-4-(4-fluorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11281136.png)
![N-(3,5-Dimethoxyphenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11281140.png)
![5-methoxy-6-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(p-tolyl)pyridazin-3(2H)-one](/img/structure/B11281145.png)
![N-(2-methoxy-5-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11281152.png)

![3-[(3-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11281168.png)
